Cas no 19542-05-3 (1,3,4-Oxadiazole,2,5-bis(4-bromophenyl)-)

1,3,4-Oxadiazole,2,5-bis(4-bromophenyl)- is a brominated aromatic heterocyclic compound featuring a central 1,3,4-oxadiazole ring substituted with two 4-bromophenyl groups at the 2 and 5 positions. This structure imparts high thermal stability and electron-withdrawing properties, making it useful in materials science and organic electronics. The bromine substituents enhance its reactivity in cross-coupling reactions, facilitating its role as a precursor in synthesizing advanced polymers and small-molecule semiconductors. Its rigid planar geometry contributes to strong intermolecular interactions, improving crystallinity in solid-state applications. The compound is particularly valued for its potential in optoelectronic devices, such as organic light-emitting diodes (OLEDs), due to its efficient charge transport characteristics.
1,3,4-Oxadiazole,2,5-bis(4-bromophenyl)- structure
19542-05-3 structure
商品名:1,3,4-Oxadiazole,2,5-bis(4-bromophenyl)-
CAS番号:19542-05-3
MF:C14H8N2OBr2
メガワット:380.03412
MDL:MFCD00020715
CID:237149
PubChem ID:259754

1,3,4-Oxadiazole,2,5-bis(4-bromophenyl)- 化学的及び物理的性質

名前と識別子

    • 1,3,4-Oxadiazole,2,5-bis(4-bromophenyl)-
    • 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole
    • 2,5-bis-(4-bromo-phenyl)-[1,3,4]oxadiazole
    • 2,5-bis(4'-bromophenyl)-1,3,4-oxadiazole
    • 2,5-bis-(4-bromophenyl)-1,3,4-oxadiazole
    • 2,5-bis(p-bromophenyl)-[1,3,4]-oxadiazole
    • 2,5-Bis(p-bromophenyl)-1,3,4-oxadiazole
    • bis-(4-bromo-phenyl)-[1,3,4]oxadiazole
    • Bis-(4-brom-phenyl)-[1,3,4]oxadiazol
    • NSC 90297
    • F18319
    • 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole #
    • CS-0198151
    • NSC-90297
    • AKOS000747548
    • SCHEMBL2245998
    • bis-(4-bromo-phenyl)-[1,3,4]oxadiazole;
    • BS-25453
    • DTXSID90941312
    • A880144
    • 1,3,4-Oxadiazole, 2,5-bis(4-bromophenyl)-
    • NSC90297
    • MFCD00020715
    • 19542-05-3
    • 2,5-Di-[4-bromophenyl]-1,3,4-oxadiazole
    • AB92973
    • 2,5-Di-(4-bromphenyl)-1,3,4-oxadiazol
    • DB-163539
    • bis(4-bromophenyl)-1,3,4-oxadiazole
    • MDL: MFCD00020715
    • インチ: InChI=1S/C14H8Br2N2O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H
    • InChIKey: HGPVZVIPOXMTJD-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(C2=NN=C(C3C=CC(Br)=CC=3)O2)=CC=1

計算された属性

  • せいみつぶんしりょう: 377.90034
  • どういたいしつりょう: 377.9
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9A^2
  • 疎水性パラメータ計算基準値(XlogP): 4.5

じっけんとくせい

  • 密度みつど: 1.714±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 269-271 ºC (methanol water )
  • ふってん: 455.6°Cat760mmHg
  • フラッシュポイント: 229.3°C
  • 屈折率: 1.634
  • ようかいど: Insuluble (7.6E-4 g/L) (25 ºC),
  • PSA: 38.92
  • LogP: 4.92860
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

1,3,4-Oxadiazole,2,5-bis(4-bromophenyl)- セキュリティ情報

1,3,4-Oxadiazole,2,5-bis(4-bromophenyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB359668-1g
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole, 98%; .
19542-05-3 98%
1g
€446.00 2025-02-19
Alichem
A019119350-1g
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole
19542-05-3 95%
1g
$400.00 2023-09-02
Advanced ChemBlocks
P40105-5G
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole
19542-05-3 95%
5G
$405 2023-09-15
A2B Chem LLC
AD61779-250mg
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole
19542-05-3 95%
250mg
$9.00 2024-04-20
A2B Chem LLC
AD61779-5g
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole
19542-05-3 96%
5g
$79.00 2024-04-20
Aaron
AR007RZZ-1g
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole
19542-05-3 95%
1g
$16.00 2025-02-10
Aaron
AR007RZZ-250mg
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole
19542-05-3 95%
250mg
$8.00 2025-02-10
eNovation Chemicals LLC
D770129-250mg
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole
19542-05-3 97%
250mg
$55 2024-06-07
eNovation Chemicals LLC
D770129-100mg
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole
19542-05-3 97%
100mg
$55 2025-02-21
eNovation Chemicals LLC
D770129-5g
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole
19542-05-3 97%
5g
$120 2025-02-21

1,3,4-Oxadiazole,2,5-bis(4-bromophenyl)- 関連文献

1,3,4-Oxadiazole,2,5-bis(4-bromophenyl)-に関する追加情報

Introduction to 1,3,4-Oxadiazole,2,5-bis(4-bromophenyl) (CAS No. 19542-05-3)

The compound 1,3,4-Oxadiazole,2,5-bis(4-bromophenyl) (CAS No. 19542-05-3) is a significant molecule in the field of medicinal chemistry and materials science. This heterocyclic compound belongs to the oxadiazole family, which is renowned for its versatile biological activities and structural properties. The presence of bromine substituents at the para positions of the phenyl rings enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.

Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom. They exhibit a wide range of pharmacological effects, including antiviral, anti-inflammatory, and anticancer properties. The 1,3,4-Oxadiazole,2,5-bis(4-bromophenyl) structure combines the unique electronic and steric properties of oxadiazoles with the aromatic stability of biphenyl moieties. This combination has led to its exploration in various research areas.

In recent years, there has been a growing interest in oxadiazole derivatives due to their potential applications in drug discovery. The 1,3,4-Oxadiazole,2,5-bis(4-bromophenyl) compound has been extensively studied for its ability to act as a scaffold in the development of novel therapeutic agents. Its brominated phenyl groups make it an excellent candidate for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth and division. Inhibiting specific kinases has become a major strategy in cancer therapy. The 1,3,4-Oxadiazole core has been shown to interact effectively with the ATP-binding pockets of kinases, making it an ideal candidate for designing potent inhibitors.

Recent studies have highlighted the use of 1,3,4-Oxadiazole derivatives in the development of small-molecule drugs targeting various diseases. For instance, researchers have reported the synthesis and characterization of several oxadiazole-based compounds that exhibit significant inhibitory activity against tyrosine kinases. These findings have opened up new avenues for the development of next-generation anticancer agents.

The bromine atoms in 1,3,4-Oxadiazole,2,5-bis(4-bromophenyl) also make it a useful building block for creating libraries of compounds for high-throughput screening. By employing combinatorial chemistry techniques, researchers can generate a diverse set of derivatives with varying biological activities. This approach has been particularly successful in identifying lead compounds for further optimization.

Another area where this compound has shown promise is in materials science. Oxadiazole derivatives are known for their thermal stability and electron-deficient nature, which makes them suitable for use as organic semiconductors and light-emitting materials. The 1,3,4-Oxadiazole core can be incorporated into polymers and small molecules to enhance their electronic properties.

Recent advancements in photodynamic therapy (PDT) have also utilized oxadiazole derivatives as photosensitizers. These compounds can generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells. The 1,3,4-Oxadiazole scaffold has been modified to improve its photosensitizing efficiency and reduce side effects associated with traditional PDT agents.

The synthesis of 1,3,4-Oxadiazole derivatives often involves multi-step processes that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between hydrazines and nitriles or carbonyl compounds under acidic or basic conditions. The introduction of bromine substituents typically involves halogenation reactions using brominating agents such as N-bromosuccinimide (NBS).

In conclusion,1 ,3 , 4 - Oxadiazole , 2 , 5 - bis ( 4 - bromophenyl ) ( CAS No . 19542 - 05 - 3 ) is a versatile compound with significant potential in pharmaceuticals , materials science , and other fields . Its unique structural features make it an excellent scaffold for drug discovery , while its reactivity allows for further functionalization through various synthetic methods . As research continues to uncover new applications for this compound , it is likely to play an increasingly important role in scientific endeavors .

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Amadis Chemical Company Limited
(CAS:19542-05-3)1,3,4-Oxadiazole,2,5-bis(4-bromophenyl)-
A880144
清らかである:99%/99%
はかる:1g/5g
価格 ($):264.0/741.0